2,2',3,3',4,5,6'-Heptachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is C12H3Cl7 . The molecular weight is 395.323 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl include a molecular weight of 395.323 , a density of 1.658g/cm3 , a boiling point of 407.3ºC at 760 mmHg , and a melting point of 131.31°C (estimate) .Scientific Research Applications
Solubility in Supercritical Fluids
Research by Anitescu and Tavlarides (1999) explored the solubility of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, in supercritical fluids like carbon dioxide. Their study found that the solubility of these congeners increased in supercritical carbon dioxide when modified by n-butane or methanol (Anitescu & Tavlarides, 1999).
Chemical Structure Analysis
The absolute structures of certain PCB methylsulfone enantiomers, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, were determined by Döbler et al. (2002) using vibrational circular dichroism and quantum chemical calculations. This research is crucial for understanding the detailed molecular structure of these compounds (Döbler et al., 2002).
Oxidation Rate Constants
A study by Yang et al. (2016) focused on the hydroxyl radical oxidation of PCBs in the gas phase, including the 2,2',3,3',4,5,6'-heptachlorobiphenyl. They developed a model to predict the oxidation rate constants, which is important for understanding the environmental fate of these compounds (Yang et al., 2016).
Microbial Dechlorination
Nollet and Verstraete (2003) investigated the microbial dechlorination of PCBs, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, using anaerobic granules. Their research provides insights into bioremediation techniques for PCB-contaminated environments (Nollet & Verstraete, 2003).
Chemical Removal from Water
Research by Nollet, Lutgen, and Verstraete (2002) explored methods for the chemical removal of PCBs, including 2,2',3,3',4,5,6'-heptachlorobiphenyl, from water samples. This study is significant for understanding how to effectively reduce PCB contamination in aquatic systems (Nollet, Lutgen, & Verstraete, 2002).
Catalytic Dechlorination in Soil
A study by He et al. (2008) investigated the catalytic dechlorination of 2,2',3,3',4,5,6'-heptachlorobiphenyl in soil using Pd/Fe bimetallic reduction. This research contributes to understanding how to remediate PCB-contaminated soils (He, Li, Ren, & Fan, 2008).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLMBNHYTPHDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074142 | |
Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
CAS RN |
38411-25-5 | |
Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5,6'-Heptachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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